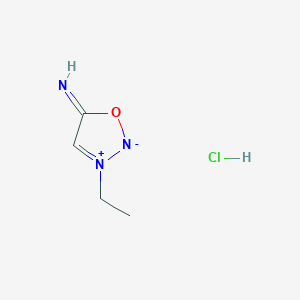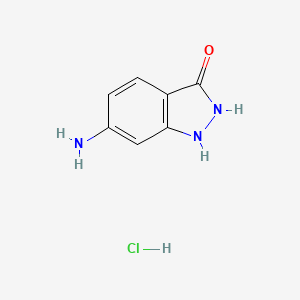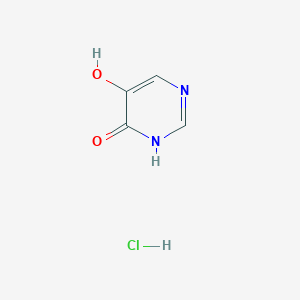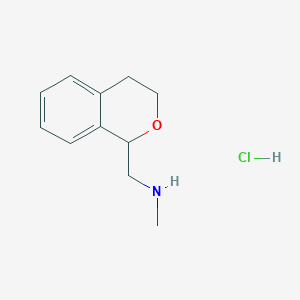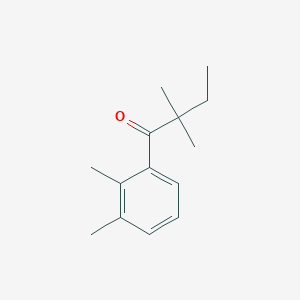
2',2,2,3'-Tetramethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2,2,3’-Tetramethylbutyrophenone (CAS Number: 898765-52-1) is a chemical compound that belongs to the class of aromatic ketones . It has a molecular weight of 204.31 and is typically found in a yellow oil form .
Molecular Structure Analysis
The molecular formula of 2’,2,2,3’-Tetramethylbutyrophenone is C14H20O . The InChI code is 1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 .Physical And Chemical Properties Analysis
The physical form of 2’,2,2,3’-Tetramethylbutyrophenone is a yellow oil . The predicted boiling point is 295.3±9.0 °C and the predicted density is 0.930±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Photocyclization in Organic Synthesis
A study by Griesbeck and Heckroth (2002) explored the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. They synthesized a series of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives and photolyzed them to obtain Norrish II and Norrish I cleavage products along with N-acylated 2-aminocyclobutanols. This study highlights the importance of 2',2,2,3'-Tetramethylbutyrophenone derivatives in organic synthesis, particularly in the formation of cyclobutanols with high diastereoselectivities, showcasing the compound's utility in the precise construction of complex organic molecules Griesbeck & Heckroth, 2002.
Fluorescent Probes for Metal Ions
Udhayakumari et al. (2014) developed highly fluorescent probes for selective detection of Cu2+ ions in aqueous medium, using commercially available compounds including 2',2,2,3'-Tetramethylbutyrophenone derivatives. These probes exhibit a fluorescent turn-off or turn-on effect in the presence of Cu2+, facilitating nanomolar level detection of these ions in aqueous solutions. This application is significant in environmental and biological systems for monitoring metal ion concentrations, demonstrating the compound's role in the development of sensitive and selective sensors for metal ions Udhayakumari et al., 2014.
Metabolism and Endocrine-Disrupting Activity
Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3, a compound related to 2',2,2,3'-Tetramethylbutyrophenone, and its effect on endocrine-disrupting activity. The study provides insights into how such compounds are metabolized in liver microsomes and their potential estrogenic and anti-androgenic activities. Understanding the metabolism and biological interactions of these compounds is crucial for assessing their safety and environmental impact Watanabe et al., 2015.
Conjugated Organometallic Polymers
Fortin et al. (2009) synthesized a new conjugated organometallic polymer containing a redox-active center, derived from 2',2,2,3'-Tetramethylbutyrophenone. This polymer exhibits unique electrochemical properties, such as a quasi-reversible 2-electron reduction process, making it a promising material for applications in electronic devices and sensors. The study underscores the potential of 2',2,2,3'-Tetramethylbutyrophenone derivatives in the development of advanced materials with tailored electronic properties Fortin et al., 2009.
Precursors in Synthetic Chemistry
Armenta et al. (2019) identified 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinone derivatives. While not directly related to 2',2,2,3'-Tetramethylbutyrophenone, this study highlights the importance of butyrophenone derivatives as key intermediates in the synthesis of a wide range of synthetic compounds. Such derivatives play a crucial role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals Armenta et al., 2019.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZUCBFWUHPKRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC(=C1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642436 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2,3'-Tetramethylbutyrophenone | |
CAS RN |
898765-52-1 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

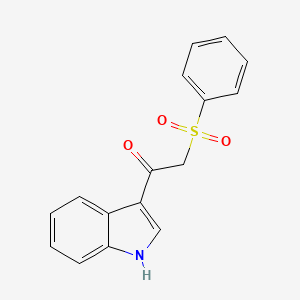
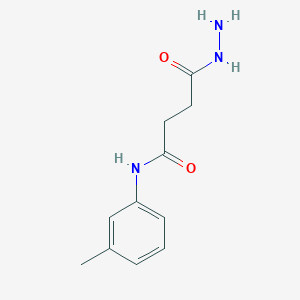
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
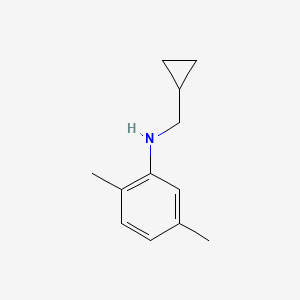
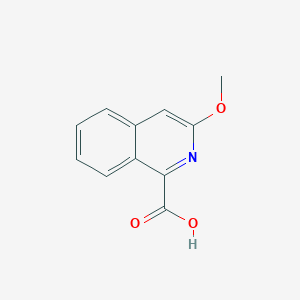
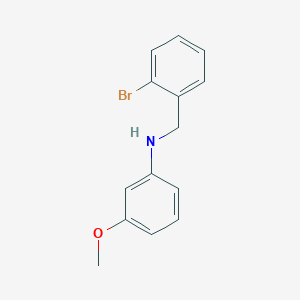
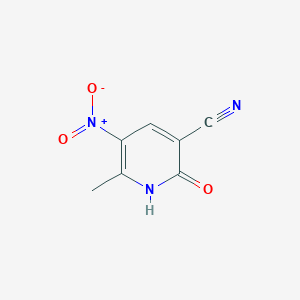
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
